![molecular formula C6H12ClN B1342062 2-Azabicyclo[2.2.1]heptane hydrochloride CAS No. 63838-50-6](/img/structure/B1342062.png)
2-Azabicyclo[2.2.1]heptane hydrochloride
Overview
Description
2-Azabicyclo[2.2.1]heptane hydrochloride is a bicyclic amine compound with the molecular formula C6H11N·HCl. It is a derivative of 2-Azabicyclo[2.2.1]heptane, which is known for its rigid bicyclic structure. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.1]heptane hydrochloride typically involves the following steps:
Cyclization Reaction: The starting material, such as a suitable amine, undergoes a cyclization reaction to form the bicyclic structure.
Hydrochloride Formation: The resulting bicyclic amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-Azabicyclo[2.2.1]heptane hydrochloride is a bicyclic amine compound with the molecular formula . It is a derivative of 2-Azabicyclo[2.2.1]heptane, recognized for its rigid bicyclic structure. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Scientific Research Applications
This compound has applications in scientific research, including:
- Chemistry It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
- Biology The compound is studied for its potential biological activities and interactions with biomolecules.
- Medicine It is explored for its potential therapeutic applications, including as a precursor for drug development.
- Industry The compound is used in the production of specialty chemicals and materials.
This compound's derivatives have been studied for potential therapeutic applications, particularly in medicinal chemistry and pharmacology.
Target Receptors
The compound primarily targets the Orexin-1 receptor, acting as a selective antagonist, which is crucial in regulating physiological processes, including sleep-wake cycles and appetite control. Related compounds, substituted azabicyclo[2.2.1]heptanes, act as selective antagonists for the Orexin-1 receptor . The orexin system involves two neuropeptides (orexin-A and orexin-B) that bind to orexin receptors (orexin-1 and orexin-2), influencing neurotransmitter release and neuronal excitability.
Cellular Effects
This compound affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. It influences protease activity, which is vital for protein turnover and cellular homeostasis. In laboratory settings, this compound exhibits varying effects over time, with stability and degradation influencing its long-term impact on cellular functions. Research indicates that it can modulate cell survival pathways, potentially offering therapeutic benefits in conditions like neurodegenerative diseases.
Antiviral Activity
Research has demonstrated that certain derivatives of 2-Azabicyclo[2.2.1]heptane exhibit antiviral properties against various viruses:
- Coxsackievirus B : Derivatives showed significant antiviral activity with IC₅₀ values of 22 µM against EMCV (Encephalomyocarditis virus) and other viral strains.
- SARS-CoV-2 : Some compounds derived from this bicyclic structure have been identified as potential inhibitors of SARS-CoV-2, with promising selectivity indexes indicating lower cytotoxicity compared to standard antiviral agents.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Compounds based on 2-Azabicyclo[2.2.1]heptane have been developed as potent DPP-4 inhibitors, showcasing potential in treating hyperglycemia and related metabolic disorders. For instance, neogliptin—a derivative—was found to have an IC₅₀ of 16.8 nM, outperforming existing DPP-4 inhibitors like vildagliptin.
Case Studies
- Antiviral Efficacy : A study explored the synthesis of sulfonamide derivatives from bicyclic amines, including 2-Azabicyclo[2.2.1]heptane, which demonstrated notable antiviral activity against multiple viral strains with varying IC₅₀ values ranging from 1.5 µM to 22 µM depending on the specific viral target.
- Neuropharmacological Studies : Investigations into the neuropharmacological properties of 2-Azabicyclo[2.2.1]heptane derivatives revealed their potential as therapeutic agents for neurodegenerative diseases by modulating neurotransmitter systems involved in cognitive function and memory retention.
Safety and Hazards
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]heptane hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The rigid bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptane: The parent compound without the hydrochloride group.
3-Azabicyclo[3.2.1]octane: A similar bicyclic amine with a different ring structure.
2-Oxa-5-azabicyclo[2.2.1]heptane: A related compound with an oxygen atom in the bicyclic structure.
Uniqueness
2-Azabicyclo[2.2.1]heptane hydrochloride is unique due to its specific bicyclic structure and the presence of the hydrochloride group, which can influence its solubility and reactivity. This makes it a valuable compound in various chemical and biological applications.
Biological Activity
Overview
2-Azabicyclo[2.2.1]heptane hydrochloride is a bicyclic amine compound with the molecular formula C₆H₁₁N·HCl, recognized for its rigid structure and significant roles in various biochemical processes. Its derivatives have been studied for their potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, cellular effects, and relevant research findings.
Target Receptors
The compound primarily targets the Orexin-1 receptor, acting as a selective antagonist. This interaction is crucial in regulating various physiological processes, including sleep-wake cycles and appetite control.
Biochemical Pathways
The orexin system involves two neuropeptides (orexin-A and orexin-B) that bind to orexin receptors (orexin-1 and orexin-2), influencing neurotransmitter release and neuronal excitability.
Cellular Effects
Cell Signaling and Gene Expression
this compound has been shown to affect cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it influences protease activity, which is vital for protein turnover and cellular homeostasis.
In Vitro Studies
In laboratory settings, this compound exhibits varying effects over time, with stability and degradation influencing its long-term impact on cellular functions. Research indicates that it can modulate cell survival pathways, potentially offering therapeutic benefits in conditions like neurodegenerative diseases.
Antiviral Activity
Research has demonstrated that certain derivatives of 2-Azabicyclo[2.2.1]heptane exhibit antiviral properties against various viruses:
- Coxsackievirus B : Derivatives showed significant antiviral activity with IC₅₀ values of 22 µM against EMCV (Encephalomyocarditis virus) and other viral strains .
- SARS-CoV-2 : Some compounds derived from this bicyclic structure have been identified as potential inhibitors of SARS-CoV-2, with promising selectivity indexes indicating lower cytotoxicity compared to standard antiviral agents .
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Compounds based on 2-Azabicyclo[2.2.1]heptane have been developed as potent DPP-4 inhibitors, showcasing potential in treating hyperglycemia and related metabolic disorders. For instance, neogliptin—a derivative—was found to have an IC₅₀ of 16.8 nM, outperforming existing DPP-4 inhibitors like vildagliptin .
Case Studies
- Antiviral Efficacy : A study explored the synthesis of sulfonamide derivatives from bicyclic amines, including 2-Azabicyclo[2.2.1]heptane, which demonstrated notable antiviral activity against multiple viral strains with varying IC₅₀ values ranging from 1.5 µM to 22 µM depending on the specific viral target .
- Neuropharmacological Studies : Investigations into the neuropharmacological properties of 2-Azabicyclo[2.2.1]heptane derivatives revealed their potential as therapeutic agents for neurodegenerative diseases by modulating neurotransmitter systems involved in cognitive function and memory retention .
Summary Table of Biological Activities
Activity Type | Target Virus/Enzyme | IC₅₀ Value (µM) | Selectivity Index |
---|---|---|---|
Antiviral | EMCV | 22 | 40.3 |
Antiviral | SARS-CoV-2 | 0.8 | 30.7 |
DPP-4 Inhibition | DPP-4 | 16.8 | - |
Properties
IUPAC Name |
2-azabicyclo[2.2.1]heptane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6-3-5(1)4-7-6;/h5-7H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUFGQLJZGRCCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602119 | |
Record name | 2-Azabicyclo[2.2.1]heptane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63838-50-6 | |
Record name | 2-Azabicyclo[2.2.1]heptane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-azabicyclo[2.2.1]heptane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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